molecular formula C14H10O4Se2 B3051826 Bis(4-carboxyphenyl)diselenide CAS No. 36297-88-8

Bis(4-carboxyphenyl)diselenide

Cat. No.: B3051826
CAS No.: 36297-88-8
M. Wt: 400.2 g/mol
InChI Key: FBPGMBHXJYLHRA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Bis(4-carboxyphenyl)diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the diselenide bond can be cleaved to form seleninic acids or selenoxides. Reduction reactions typically involve the conversion of the diselenide bond to selenols or selenides .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures, in organic solvents like ethanol or toluene .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield seleninic acids, while reduction with sodium borohydride can produce selenols .

Mechanism of Action

The mechanism of action of bis(4-carboxyphenyl)diselenide involves its ability to modulate redox processes within cells. It can act as both an antioxidant and a pro-oxidant, depending on the cellular environment. As an antioxidant, it scavenges reactive oxygen species (ROS) and protects cells from oxidative damage. As a pro-oxidant, it can induce oxidative stress in cancer cells, leading to cell death . The compound’s molecular targets include various enzymes and proteins involved in redox regulation, such as glutathione peroxidase and thioredoxin reductase .

Properties

IUPAC Name

4-[(4-carboxyphenyl)diselanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGMBHXJYLHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Se][Se]C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327110
Record name Bis(4-carboxyphenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36297-88-8
Record name Bis(4-carboxyphenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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